ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with a 4-fluorophenyl group at position 1 and an ethyl carboxylate ester at position 2. Its molecular weight is approximately 363.36 g/mol (calculated based on formula C₁₉H₁₆FN₄O₂).
Properties
IUPAC Name |
ethyl 2-amino-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2/c1-2-26-19(25)15-16-18(23-14-6-4-3-5-13(14)22-16)24(17(15)21)12-9-7-11(20)8-10-12/h3-10H,2,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTVKUFEAIZTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another approach involves the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate .
Industrial Production Methods
Industrial production methods for this compound often utilize environmentally benign protocols. For instance, the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst has been disclosed as a cost-effective and efficient method .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by montmorillonite K-10, a strong and environmentally benign solid acid.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Montmorillonite K-10 as a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce the corresponding amine derivatives.
Scientific Research Applications
Ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a wide range of scientific research applications:
- **Biology
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biological Activity
Ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the quinoxaline derivatives, which are characterized by their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 348.35 g/mol. The compound features a pyrroloquinoxaline backbone, which contributes to its biological properties due to the presence of amino and carboxylate functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C19H15FN4O2 |
| Molecular Weight | 348.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 328039-74-3 |
Synthesis
The synthesis of this compound typically involves multi-step reactions. One common synthesis route includes the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of iron (III) chloride as a catalyst. This method is noted for its efficiency and environmental friendliness due to the use of recyclable catalysts like NaHSO₄·SiO₂ .
Preliminary studies indicate that compounds within this class exhibit significant activity against various biological targets, including those related to cancer and infectious diseases. The mechanism of action primarily revolves around:
- Kinase Inhibition : this compound has been identified as a potential inhibitor of specific kinases involved in tumor growth regulation .
- Antioxidant Activity : Research shows that pyrroloquinoxaline derivatives possess antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases .
Therapeutic Applications
The compound has demonstrated potential in various therapeutic areas:
- Anticancer Activity : Studies have shown that this compound exhibits cytostatic effects in cancer models, indicating its potential as an anticancer agent .
- Antibacterial Properties : Research indicates that this compound may also possess antibacterial activity, making it a candidate for further investigation in infectious disease treatment .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
Study on Kinase Inhibition :
Compound Type of Binding Cellular EC50 (nM) Compound 1 Type I 5.4 Compound 2 Type II 89 - Antioxidant Evaluation :
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The substituent on the phenyl ring significantly affects electronic, steric, and functional properties. Key analogs include:
Functional Group Modifications
- Benzyl vs. Phenyl Substituents: 2-Amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (): The benzyl group introduces a methylene spacer, increasing conformational flexibility.
- Alkyl Chain Substituents: Prop-2-enyl 2-amino-1-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate (): Aliphatic chains like 3-methylbutyl increase lipophilicity, favoring membrane permeation but reducing aromatic interactions.
Corrosion Inhibition
- The 4-aminophenyl analog (AHPQC) achieves 91% inhibition efficiency for C38 steel in 1 M HCl, attributed to adsorption via protonated amino groups and π-electrons . XPS data indicate chemisorption, contradicting initial assumptions of physical adsorption .
Structural and Electronic Effects
- Electronic Effects : Electron-withdrawing groups (e.g., F, Cl, CF₃) enhance electrophilicity, influencing reactivity in substitution reactions or binding to electron-rich biological targets.
- Steric Effects : Bulkier substituents (e.g., ethoxycarbonyl, trifluoromethyl) may hinder access to active sites in enzymes or receptors.
Q & A
Q. What are the standard synthetic routes for ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Condensation of substituted quinoxaline precursors with fluorophenyl derivatives.
- Step 2 : Cyclization to form the pyrroloquinoxaline core using catalysts like Pd(0) or Cu(I) .
- Step 3 : Introduction of the ethyl ester group via nucleophilic substitution or esterification .
Optimization strategies include: - Adjusting solvent polarity (e.g., DMF for solubility vs. THF for selectivity).
- Temperature control (60–100°C for cyclization steps).
- Catalytic systems (e.g., Pd(PPh₃)₄ for cross-coupling efficiency) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. The fluorophenyl group shows distinct aromatic splitting patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (350.3 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between the fluorophenyl and pyrroloquinoxaline planes .
Q. What solubility and stability profiles should researchers anticipate during experimental design?
- Solubility : Poor in water; soluble in DMSO, DMF, and dichloromethane.
- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10). Store at –20°C in inert atmospheres to prevent ester hydrolysis .
Advanced Research Questions
Q. How does the 4-fluorophenyl substituent influence the compound’s bioactivity compared to other analogs?
The 4-fluorophenyl group enhances:
- Lipophilicity : Increases membrane permeability (logP ~2.8) .
- Target Affinity : Fluorine’s electronegativity strengthens hydrogen bonding with kinase active sites (e.g., FGFR1, IC₅₀ = 1.2 µM) .
Comparative studies show: - Dichlorophenyl analogs : Higher cytotoxicity but reduced selectivity.
- Naphthyl analogs : Improved pharmacokinetics but lower solubility .
Q. What experimental approaches are recommended to resolve contradictions in reported biological activity data?
- Dose-Response Studies : Validate IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7).
- Off-Target Screening : Use kinase profiling arrays to identify non-specific interactions .
- Computational Modeling : Quantum mechanical calculations (DFT) predict binding modes and guide SAR adjustments .
Q. How can researchers design assays to elucidate the compound’s mechanism of action in cancer models?
- In Vitro : Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry).
- In Vivo : Xenograft models with pharmacokinetic monitoring (plasma half-life ~4.2 hrs) .
- Target Validation : CRISPR knockouts of suspected targets (e.g., Bcl-2 or PI3K pathways) .
Key Research Gaps and Future Directions
- Structural Modifications : Explore replacing the ethyl ester with bioisosteres (e.g., amides) to improve metabolic stability .
- Polypharmacology : Screen against epigenetic targets (HDACs, BET proteins) given the compound’s planar aromatic structure .
- Toxicology : Long-term toxicity studies in rodent models to assess hepatic/renal clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
